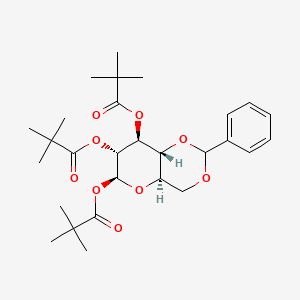

4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose

Description

4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranose is a protected glucose derivative featuring a benzylidene acetal at the 4,6-positions and pivaloyl (2,2-dimethylpropanoyl) ester groups at the 1,2,3-positions. This compound is pivotal in carbohydrate chemistry for synthesizing complex oligosaccharides, as the bulky pivaloyl groups enhance steric protection and stabilize the molecule during reactions . The benzylidene group restricts conformational flexibility, directing regioselective modifications at the remaining hydroxyl positions .

Properties

IUPAC Name |

[(4aR,6S,7R,8S,8aR)-6,7-bis(2,2-dimethylpropanoyloxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O9/c1-26(2,3)23(29)35-19-18-17(15-32-21(34-18)16-13-11-10-12-14-16)33-22(37-25(31)28(7,8)9)20(19)36-24(30)27(4,5)6/h10-14,17-22H,15H2,1-9H3/t17-,18-,19+,20-,21?,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICCSHSKNBYBOC-PRYCNDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protonic Acid-Catalyzed Acetalization

The foundational step involves reacting D-glucose with benzaldehyde under acidic conditions to form the 4,6-O-benzylidene acetal. The patent CN101735284B details a scalable method using sulfuric acid (0.01–0.2 equivalents) in N,N-dimethylformamide (DMF) at 20–40°C for 6–36 hours. Key parameters include:

Post-reaction neutralization with NaOH/KOH and solvent removal under reduced pressure yield crude acetal. Purification via salt solution (10–26.5% NaCl) and low-polarity solvents (petroleum ether, toluene) achieves >98% purity.

Solvent-Free Modifications

Example 5 demonstrates a solvent-free variant, where D-glucose, benzaldehyde, and H2SO4 react directly at 30°C for 12 hours. This method reduces solvent waste and achieves 65% yield, though purity slightly decreases to 97.5%.

Pivaloylation of 4,6-O-Benzylidene-β-D-glucopyranose

Regioselective Acylation Strategies

The 1,2,3-hydroxyl groups are acylated using pivaloyl chloride under basic conditions. While explicit protocols for this step are scarce in the provided sources, analogous methods from methyl 4,6-O-benzylidene derivatives suggest the following:

Industrial-Scale Considerations

CymitQuimica highlights custom synthesis with high purity (>95%), implying standardized acylation protocols. Critical factors include:

-

Temperature Control : Maintaining ≤25°C prevents acetal cleavage.

-

Catalyst Selection : DMAP accelerates acylation but increases cost.

-

Purification : Recrystallization from acetone/water mixtures enhances purity.

Comparative Analysis of Methodologies

Yield and Efficiency

Purity and Scalability

-

Chromatography-Free Purification : Salt solutions and solvent washes (petroleum ether, acetone) achieve >98% purity without column chromatography, critical for industrial production.

-

Cost Drivers : Benzaldehyde (≥4 equivalents) and pivaloyl chloride (3 equivalents) dominate material costs. DMF recycling reduces expenses.

Challenges and Innovations

Side Reactions and Mitigation

Chemical Reactions Analysis

4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form uronic acids using reagents like lead tetra-acetate.

Reduction: Reduction reactions can be performed to remove protective groups, yielding the parent glucopyranose.

Substitution: The benzylidene and pivaloyl groups can be substituted with other protective groups or functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like lead tetra-acetate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceutical drugs. Its applications include:

Chemistry: Used in the synthesis of complex carbohydrates and glycosylated compounds.

Biology: Serves as a building block for the development of glycoproteins and glycolipids.

Medicine: Key intermediate in the production of drugs targeting cancer, diabetes, and cardiovascular diseases.

Industry: Utilized in the large-scale production of pharmaceutical agents and other bioactive compounds.

Mechanism of Action

The mechanism of action of 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose involves its role as a protective group in chemical synthesis. The benzylidene and pivaloyl groups protect the hydroxyl groups of glucose, allowing for selective reactions at other positions on the molecule. This selective reactivity is crucial for the synthesis of complex molecules, as it enables precise modifications without affecting the protected hydroxyl groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Protecting Group Variations

(a) Acetyl vs. Pivaloyl Esters

- 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose (): Molecular Formula: C₁₉H₂₂O₉ (MW: 394.38 g/mol). The acetyl groups are smaller than pivaloyl, leading to faster deprotection under basic conditions (e.g., NaOMe/MeOH). Applications: Intermediate in glycosylation reactions requiring mild deprotection.

Target Compound (Tri-O-pivaloyl) :

- Higher molecular weight due to pivaloyl groups (C(CH₃)₃ vs. CH₃).

- Enhanced steric hindrance slows reaction kinetics but improves stability in acidic/basic conditions.

(b) Benzyl vs. Pivaloyl Esters

- Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (): Benzyl groups are removed via hydrogenolysis, whereas pivaloyl esters require stronger bases (e.g., NH₃/MeOH). Applications: Selective glycosylation in oligosaccharide synthesis .

Sugar Core Modifications

(a) Glucose vs. Mannose Derivatives

- 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (): Mannose configuration (C2 axial -OH) vs. glucose (C2 equatorial -OH) alters stereoselectivity. Used in biomedical applications for targeted drug delivery due to altered receptor binding .

(b) Thioglycosides

- 4-Methylphenyl 4,6-O-Benzylidene-2,3-di-O-benzoyl-1-thio-β-D-glucopyranoside (): The thio group at C1 enhances stability under acidic conditions compared to O-glycosides. Reactivity: Activates with thiophilic reagents (e.g., NIS/TfOH) for glycosylation .

Research Findings and Trends

- Stereoselectivity: Glucopyranosyl triflates (e.g., ) favor α-glycoside formation, contrasting with mannopyranosides (β-selectivity), due to differential transition-state stabilization .

- Biomedical Relevance: Benzylidene-protected mannose derivatives () show promise in drug delivery, while pivaloylated glucose analogs are preferred for stable glycoconjugate synthesis.

Biological Activity

4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranose is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a glucopyranose ring modified with pivaloyl and benzylidene groups. The modifications enhance stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in glycosylation processes.

Chemical Structure and Properties

The structural formula of 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranose can be represented as follows:

This compound features:

- Benzylidene group : Provides resistance to hydrolysis.

- Pivaloyl groups : Enhance the compound's lipophilicity and stability.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₃₀O₈ |

| Molecular Weight | 382.44 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under acidic and neutral conditions |

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes. Similar compounds have been studied for their ability to inhibit enzymes such as tyrosinase:

- Tyrosinase inhibitors derived from benzylidene structures have shown effective inhibition in cellular models. For instance, certain analogs exhibited up to 220 times the inhibitory effect compared to standard inhibitors like kojic acid .

Antioxidant Activity

Antioxidant properties are critical for compounds derived from carbohydrates. Studies on related compounds have indicated that they can reduce oxidative stress markers and protect against cellular damage . Although direct studies on this specific compound are scarce, the structural characteristics suggest potential antioxidant capabilities.

Study on Antimicrobial Activity

In a recent study involving the synthesis of acyl derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside:

- The derivatives were evaluated for their antibacterial properties against four human pathogenic bacteria. The results indicated varying degrees of effectiveness depending on the specific acyl group attached .

Enzyme Interaction Studies

A comparative study on similar benzylidene compounds demonstrated their interaction with tyrosinase:

Q & A

Q. What are the key synthetic strategies for introducing benzylidene and pivaloyl protecting groups in glucopyranose derivatives?

The benzylidene group is typically introduced via acid-catalyzed acetal formation between diols (e.g., C4 and C6 hydroxyls) and benzaldehyde derivatives. Pivaloyl (2,2-dimethylpropanoyl) groups are added using pivaloyl chloride under basic conditions (e.g., pyridine or DMAP) to protect hydroxyl groups at C1, C2, and C2. Multi-step protocols often involve sequential protection/deprotection to achieve regioselectivity .

Q. How do protective groups influence glycosylation reactivity in this compound?

The 4,6-O-benzylidene group restricts conformational flexibility, directing glycosylation to the C2 or C3 positions. Pivaloyl groups, being bulky, sterically hinder adjacent hydroxyls, reducing undesired side reactions during glycosylation. This combination enables selective formation of β-glycosidic bonds under catalytic conditions (e.g., TMSOTf or BF₃·Et₂O) .

Q. What analytical methods are essential for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~5.4 ppm for benzylidene protons; δ ~170 ppm for pivaloyl carbonyls) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For resolving stereochemical details in crystalline derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in glycosylation reactions involving this compound be addressed?

Regioselectivity is controlled by:

- Temporary protecting groups : Use of transient groups (e.g., acetyl) to mask specific hydroxyls during synthesis .

- Catalyst tuning : Adjusting Lewis acid catalysts (e.g., NIS/TfOH vs. TMSOTf) to favor kinetic or thermodynamic pathways .

- Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance anomeric reactivity, while ethers (e.g., Et₂O) stabilize intermediates .

Q. What mechanistic insights explain contradictions in glycosylation yields under varying conditions?

Discrepancies arise from competing mechanisms:

- SN1 vs. SN2 pathways : Bulky pivaloyl groups favor SN1 (carbocation intermediates), while benzylidene rigidity may stabilize transition states for SN2 .

- Temperature dependence : Low temperatures favor kinetic control (e.g., α-anomer formation), while higher temperatures promote thermodynamic β-selectivity .

Q. How does this compound serve as a precursor for synthesizing bioactive glycoconjugates?

- Enzymatic glycosylation : The benzylidene group is selectively cleaved (e.g., via hydrogenolysis) to expose hydroxyls for enzymatic elongation (e.g., using glycosyltransferases) .

- Glycopolymer synthesis : Post-deprotection, the free hydroxyls are functionalized with click chemistry handles (e.g., azide-alkyne cycloaddition) for polymer grafting .

Q. What computational tools are used to predict the stability and reactivity of this compound?

- DFT calculations : To model transition states and predict regioselectivity in glycosylation .

- MD simulations : For studying solvent interactions and conformational dynamics of the benzylidene ring .

Methodological Guidance

Optimizing reaction conditions for selective deprotection of benzylidene vs. pivaloyl groups

- Benzylidene cleavage : Use acidic conditions (e.g., 80% AcOH at 80°C) without affecting pivaloyl esters .

- Pivaloyl removal : Requires strong bases (e.g., NaOMe/MeOH) under anhydrous conditions to avoid hydrolysis of other esters .

Troubleshooting low yields in multi-step syntheses

- Intermediate purification : Use silica gel chromatography with gradients of EtOAc/hexane to isolate protected intermediates .

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.